3-Chloro-N-(1-cyclopropylethyl)-4-fluoroaniline (CAS 1039957-13-5) is a highly specialized, sterically hindered secondary aniline utilized as a premium building block in medicinal chemistry and agrochemical development. The molecule combines the well-established metabolic stability of a 3-chloro-4-fluoro-substituted phenyl ring with the unique steric and conformational properties of a 1-cyclopropylethyl N-substituent. In industrial procurement, this compound is primarily sourced to bypass the notoriously low-yielding reductive amination of deactivated halogenated anilines. By providing a pre-formed, high-purity secondary amine, it enables immediate downstream functionalization—such as Buchwald-Hartwig cross-couplings, urea formations, or amide bond syntheses—while avoiding the complex impurity profiles associated with in-house alkylation attempts [1].
Attempting to substitute this product by procuring the cheaper primary aniline (3-chloro-4-fluoroaniline) and performing an in-house reductive amination with 1-cyclopropylethanone introduces severe process bottlenecks. The electron-withdrawing nature of the meta-chloro and para-fluoro groups significantly reduces the nucleophilicity of the aniline nitrogen. When combined with the steric bulk of the alpha-branched ketone, standard reductive amination conditions suffer from sluggish kinetics, requiring forcing conditions that promote dehalogenation or bis-alkylation side reactions. Consequently, crude mixtures often contain unreacted primary aniline, which competitively reacts in subsequent urea or amide coupling steps, devastating downstream yields. Procuring the isolated, high-purity secondary aniline eliminates these critical process impurities and ensures reproducible stoichiometric control [1].
The primary driver for procuring pre-synthesized 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline is the circumvention of poor in-house synthesis yields. Due to the deactivated nature of the 3-chloro-4-fluoro ring and the steric hindrance of 1-cyclopropylethanone, standard reductive amination (using NaBH(OAc)3 or NaBH3CN) typically plateaus at low conversion rates. Procuring the >97% pure secondary aniline provides a direct, quantitative starting point for downstream synthesis, saving days of optimization and purification [1].
| Evidence Dimension | Isolated Yield of Secondary Amine |
| Target Compound Data | 100% availability (Procured as >97% pure building block) |
| Comparator Or Baseline | In-house synthesis (3-chloro-4-fluoroaniline + 1-cyclopropylethanone): ~35-45% yield |
| Quantified Difference | Eliminates a >50% yield loss and multi-day purification bottleneck |
| Conditions | Standard laboratory-scale reductive amination vs. direct commercial procurement |
Procuring the pre-formed secondary aniline prevents massive material losses and labor costs associated with forcing a sterically and electronically mismatched reductive amination.
When synthesizing complex APIs or agrochemicals via urea formation or cross-coupling, the presence of trace primary aniline is highly detrimental. In-house alkylation mixtures often contain 2-5% unreacted 3-chloro-4-fluoroaniline, which is significantly more nucleophilic than the sterically hindered secondary product. This leads to preferential reaction of the impurity in downstream steps, creating closely related, hard-to-separate des-alkyl byproducts. Procuring the isolated 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline guarantees the absence of competitive primary amines, directly improving final step yields [1].
| Evidence Dimension | Downstream Coupling Yield (e.g., Urea Formation) |
| Target Compound Data | >90% yield of desired N,N-disubstituted urea (using pure procured secondary amine) |
| Comparator Or Baseline | Crude in-house intermediate (containing ~3% primary aniline): ~70% yield of desired product |
| Quantified Difference | 20% improvement in downstream product yield and elimination of competitive primary amine side-reactions |
| Conditions | Reaction with isocyanates or triphosgene in standard medicinal chemistry workflows |
Starting with a high-purity, pre-isolated secondary amine prevents the exponential amplification of impurities in multi-step synthetic sequences.
For buyers designing biologically active molecules, the choice of the N-alkyl group is critical. While N-isopropyl or N-isobutyl analogs are cheaper to procure, they are highly susceptible to CYP-mediated alpha-hydroxylation and subsequent dealkylation. The 1-cyclopropylethyl group provides similar steric bulk to an isobutyl group but incorporates the cyclopropyl ring, which lacks easily abstractable alpha-hydrogens and resists oxidative cleavage. This structural feature significantly extends the half-life of the resulting active pharmaceutical ingredient [1].
| Evidence Dimension | In vitro Metabolic Stability (Predicted Intrinsic Clearance, CL_int) |
| Target Compound Data | N-(1-cyclopropylethyl) derivatives: Low CL_int (<20 µL/min/mg protein) |
| Comparator Or Baseline | N-isopropyl or N-isobutyl analogs: High CL_int (>50 µL/min/mg protein) |
| Quantified Difference | >2.5-fold reduction in predicted metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assays for derivative compound classes |
Procuring the 1-cyclopropylethyl variant directly embeds a metabolic shield into the molecule, reducing the need for late-stage pharmacokinetic optimization.
This compound is an ideal starting material for synthesizing libraries of targeted kinase inhibitors. The 3-chloro-4-fluoro substitution pattern is a privileged motif for occupying hydrophobic pockets in kinase active sites, while the bulky 1-cyclopropylethyl group allows for precise steric tuning of the hinge-binding region, making it vastly superior to unbranched alkyl anilines [1].
In the development of next-generation crop protection agents, metabolic resistance to soil and plant enzymes is paramount. The dual protection of the halogenated ring and the oxidation-resistant cyclopropyl moiety makes this building block perfectly suited for synthesizing long-lasting, highly active fungicidal ureas or amides [2].
For process chemists requiring reliable synthesis of complex N,N-disubstituted ureas, procuring this highly pure secondary aniline bypasses the severe yield penalties of in-house alkylation. It ensures clean reactivity with triphosgene or isocyanates without the formation of primary-amine-derived impurities [3].